molecular formula C16H10O4 B2931924 2-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 69139-25-9

2-(2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No.: B2931924
CAS No.: 69139-25-9
M. Wt: 266.252
InChI Key: DACUXYCUJMGBFH-UHFFFAOYSA-N
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Description

2-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety attached to a chromen-2-one structure. It has a molecular formula of C16H10O4 and a molecular weight of 266.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. One common method involves the use of piperidine as a catalyst in an ethanol solvent, followed by heating under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-oxo-2H-chromen-3-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(2-oxo-2H-chromen-3-yl)benzoic acid
  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 2-(2-oxochromen-3-yl)acetic acid

Comparison: While these compounds share structural similarities, 2-(2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the benzoic acid moiety enhances its solubility and reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

2-(2-oxochromen-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACUXYCUJMGBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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